molecular formula C13H21NO2 B3230469 Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine CAS No. 130539-87-6

Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine

Cat. No.: B3230469
CAS No.: 130539-87-6
M. Wt: 223.31 g/mol
InChI Key: AEJHZTIIZMGZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine is an organic compound . It is used in the chemical industry as an intermediate for the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and a methylamine group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 223.31 . Other physical and chemical properties such as melting point, boiling point, and density are not well documented in the literature .

Scientific Research Applications

Synthesis and Catalysis Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine and its derivatives have been utilized in various synthetic pathways, particularly in the asymmetric synthesis of amines and organic compounds. For instance, this compound derivatives have been used in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, showcasing their utility in complex organic synthesis processes (E. Garcia, S. Arrasate, E. Lete, N. Sotomayor, 2006). Additionally, N-tert-butanesulfinyl imines, closely related to this compound, have been highlighted as versatile intermediates for the asymmetric synthesis of amines, demonstrating the tert-butyl group's role in facilitating nucleophilic additions and serving as a chiral directing group in synthetic chemistry (J. Ellman, T. D. Owens, T. P. Tang, 2002).

Mechanism of Action

The mechanism of action of Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine is not well understood due to the lack of research in this area .

Safety and Hazards

Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in the chemical industry .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-6-7-11(15-4)8-12(10)16-5/h6-8,14H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJHZTIIZMGZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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